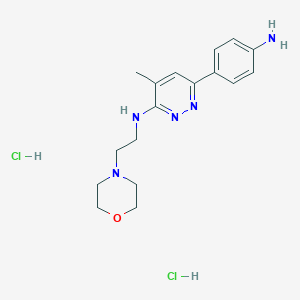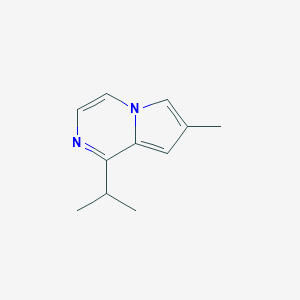
8-Isopropyl-2-methyl-7-azaindolizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Isopropyl-2-methyl-7-azaindolizine is a heterocyclic compound that has gained significant attention in recent years due to its unique properties. This compound belongs to the class of azaindolizines, which are known for their diverse applications in the field of medicinal chemistry. 8-Isopropyl-2-methyl-7-azaindolizine has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases.
Mécanisme D'action
The exact mechanism of action of 8-Isopropyl-2-methyl-7-azaindolizine is not yet fully understood. However, it is believed that this compound exerts its biological effects by interacting with specific targets in the body, such as enzymes and receptors. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Effets Biochimiques Et Physiologiques
Studies have shown that 8-Isopropyl-2-methyl-7-azaindolizine has a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. In addition, this compound has been shown to have neuroprotective effects, which may make it a potential therapeutic agent for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 8-Isopropyl-2-methyl-7-azaindolizine in lab experiments is its high selectivity towards specific targets in the body. This compound has been shown to exhibit a high degree of specificity towards certain enzymes and receptors, which makes it a valuable tool for studying their biological functions. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
There are numerous future directions for research on 8-Isopropyl-2-methyl-7-azaindolizine. One potential direction is the development of more efficient synthesis methods for this compound, which may make it more readily available for use in research and drug development. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify its specific targets in the body. Finally, more research is needed to explore the potential therapeutic applications of this compound in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 8-Isopropyl-2-methyl-7-azaindolizine involves a multi-step process that requires the use of various reagents and catalysts. One of the most commonly used methods for the synthesis of this compound is the Pictet-Spengler reaction. This reaction involves the condensation of an aldehyde or ketone with an amine to form a cyclic imine, which is then cyclized to form the azaindolizine ring.
Applications De Recherche Scientifique
8-Isopropyl-2-methyl-7-azaindolizine has been extensively studied for its potential use in the field of medicinal chemistry. This compound has been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. It has also been studied for its potential use as a novel therapeutic agent in the treatment of neurological disorders such as Alzheimer's disease.
Propriétés
Numéro CAS |
118356-01-7 |
|---|---|
Nom du produit |
8-Isopropyl-2-methyl-7-azaindolizine |
Formule moléculaire |
C11H14N2 |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
7-methyl-1-propan-2-ylpyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C11H14N2/c1-8(2)11-10-6-9(3)7-13(10)5-4-12-11/h4-8H,1-3H3 |
Clé InChI |
OVCYTSKVQSGSOB-UHFFFAOYSA-N |
SMILES |
CC1=CN2C=CN=C(C2=C1)C(C)C |
SMILES canonique |
CC1=CN2C=CN=C(C2=C1)C(C)C |
Synonymes |
Pyrrolo[1,2-a]pyrazine, 7-methyl-1-(1-methylethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



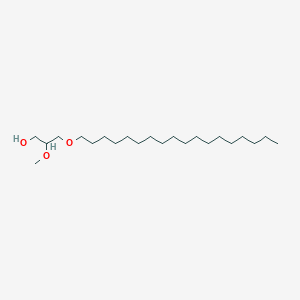
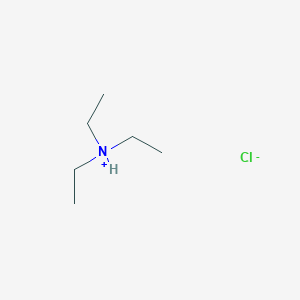
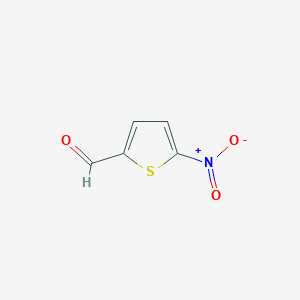
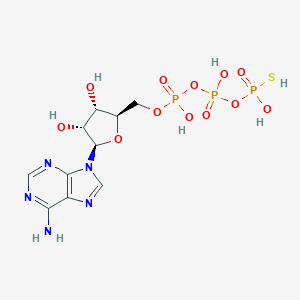
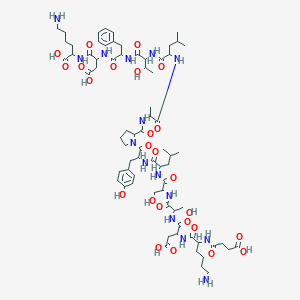
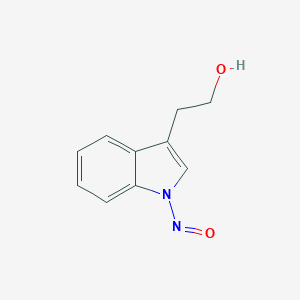
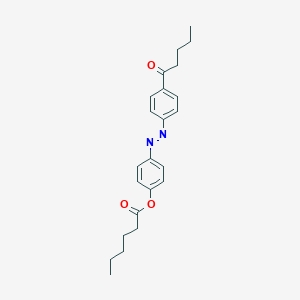
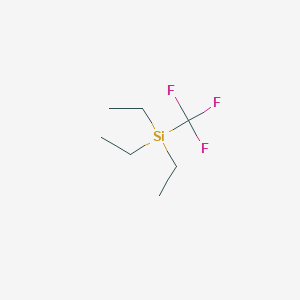
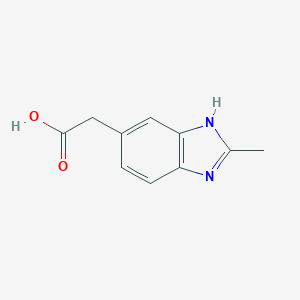
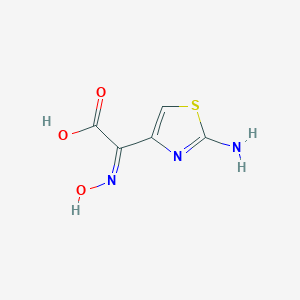
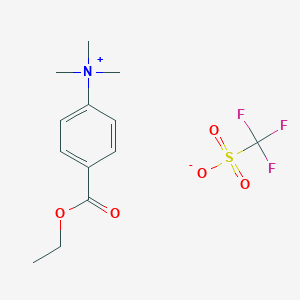
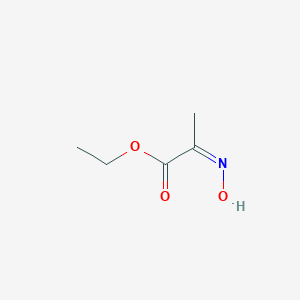
![(4R,5R)-4-[(4R,5R)-5-hydroxy-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-2-(4-methoxyphenyl)-1,3-dioxan-5-ol](/img/structure/B54444.png)
